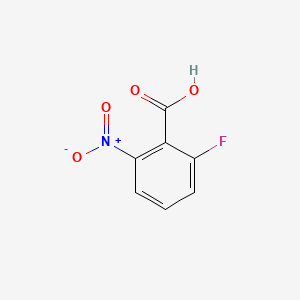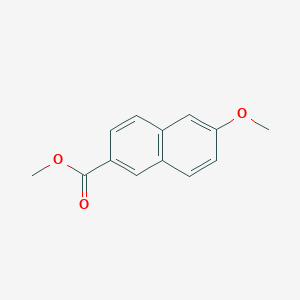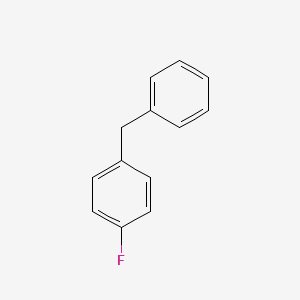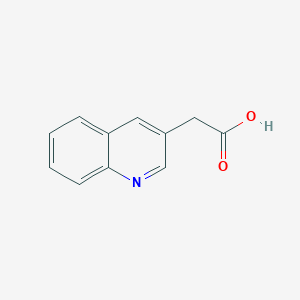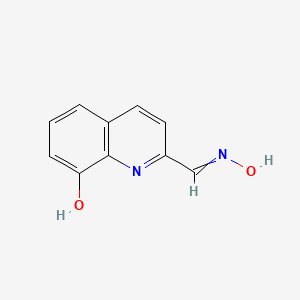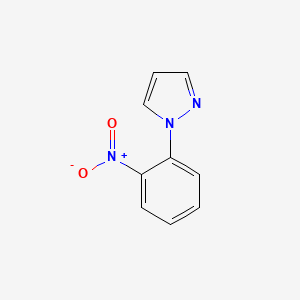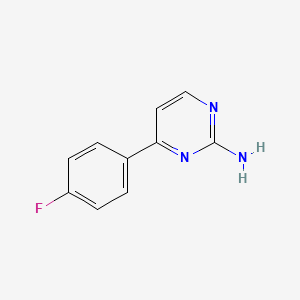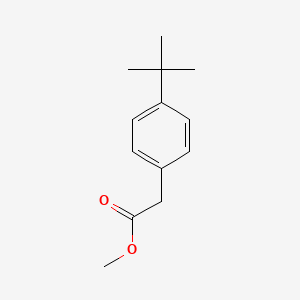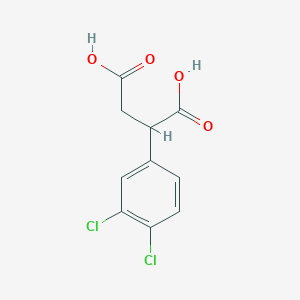
2-(3,4-Dichlorophenyl)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)succinic acid: is an organic compound with the molecular formula C10H8Cl2O4 . It is a derivative of succinic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 3 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3,4-Dichlorophenyl)succinic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions
Automated systems: For precise control of temperature, pressure, and reaction time
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions:
2-(3,4-Dichlorophenyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions
Major Products:
Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzophenone
Reduction: Formation of 2-(3,4-dichlorophenyl)butanol or 2-(3,4-dichlorophenyl)butane
Substitution: Formation of 2-(3,4-dihydroxyphenyl)succinic acid or 2-(3,4-diaminophenyl)succinic acid
科学的研究の応用
2-(3,4-Dichlorophenyl)succinic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to the active sites and preventing substrate access.
Modulate receptors: By acting as an agonist or antagonist, influencing cellular signaling pathways.
Alter gene expression: By affecting transcription factors and regulatory proteins, leading to changes in cellular functions.
類似化合物との比較
- 2-(2,4-Dichlorophenyl)succinic acid
- 2-(3,4-Dichlorophenyl)butanedioic acid
- 2-(3,4-Dichlorophenyl)glutaric acid
Comparison:
- 2-(3,4-Dichlorophenyl)succinic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity.
- 2-(2,4-Dichlorophenyl)succinic acid has chlorine atoms at different positions, leading to variations in its chemical properties and potential applications.
- 2-(3,4-Dichlorophenyl)butanedioic acid and 2-(3,4-Dichlorophenyl)glutaric acid have different carbon chain lengths, affecting their solubility, stability, and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(3,4-dichlorophenyl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c11-7-2-1-5(3-8(7)12)6(10(15)16)4-9(13)14/h1-3,6H,4H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDCKNAPOUCJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346494 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93553-81-2 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
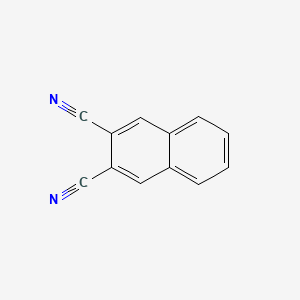
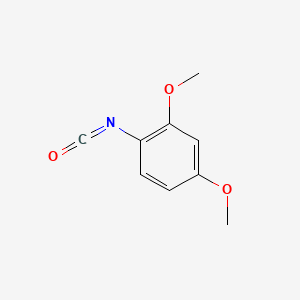

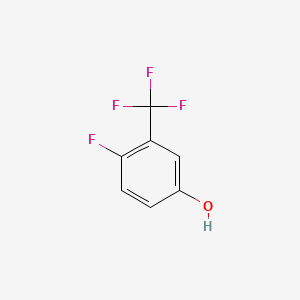
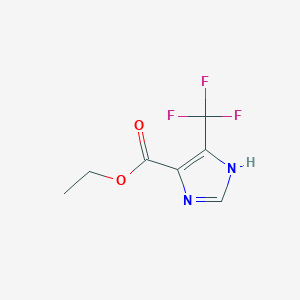
![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)
